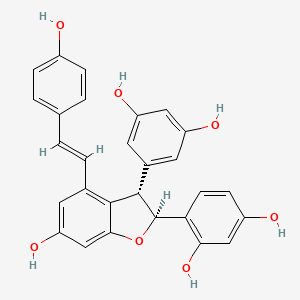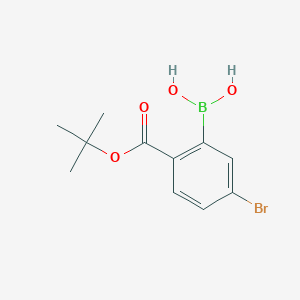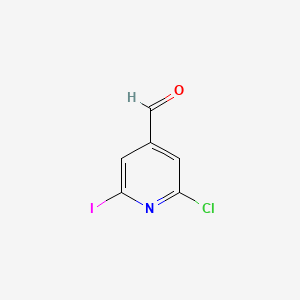
Gnetin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gnetin D is a naturally occurring stilbenoid compound found in the lianas of Gnetum pendulum. It exhibits significant biological activities, including anti-inflammatory, antioxidant, and antiviral properties. The molecular formula of this compound is C28H22O7, and it has a molecular weight of 470.477 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gnetin D can be synthesized through various chemical routes. One common method involves the oxidative coupling of resveratrol derivatives. The reaction typically requires a catalyst, such as a metal complex, and an oxidizing agent like potassium persulfate. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as the roots and adventitious roots of Spirotropis longifolia. The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate, followed by purification steps such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Gnetin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different biological activities.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have distinct biological activities and chemical properties .
Aplicaciones Científicas De Investigación
Gnetin D has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study stilbenoid chemistry and its reactivity.
Biology: this compound exhibits significant anti-inflammatory and antioxidant activities, making it a valuable compound in biological research.
Medicine: this compound has shown potential in antiviral therapies, particularly against influenza viruses. .
Mecanismo De Acción
Gnetin D exerts its effects through various molecular mechanisms:
Antioxidant Activity: this compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.
Antiviral Activity: This compound inhibits viral replication by interfering with viral enzymes and proteins, such as neuraminidase in influenza viruses
Comparación Con Compuestos Similares
Gnetin D is compared with other similar stilbenoid compounds, such as:
Resveratrol: Both this compound and resveratrol exhibit antioxidant and anti-inflammatory activities. this compound has shown more potent antiviral properties.
Pterostilbene: Similar to this compound, pterostilbene has antioxidant and anticancer activities. This compound, however, has a unique structure that may contribute to its distinct biological effects.
Gnetin C: Gnetin C is another stilbenoid with similar properties to this compound. .
Propiedades
Fórmula molecular |
C28H22O7 |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
4-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O7/c29-18-5-2-15(3-6-18)1-4-16-9-22(33)14-25-26(16)27(17-10-20(31)12-21(32)11-17)28(35-25)23-8-7-19(30)13-24(23)34/h1-14,27-34H/b4-1+/t27-,28+/m0/s1 |
Clave InChI |
KYXFGKLZVUDIIX-BQYFGGCBSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14853063.png)








![3-(Chloromethyl)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B14853114.png)
![2-(Benzylthio)-4-hydrazino-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14853116.png)

